molecular formula C19H24FN3O3S B5575251 4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole

4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole

Cat. No.: B5575251
M. Wt: 393.5 g/mol
InChI Key: AKSFYWHSIVKBKC-DOTOQJQBSA-N
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Description

4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[322]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfonyl group, and a diazabicyclo nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazabicyclo Nonane Ring: This can be achieved through a cyclization reaction involving appropriate amine and alkene precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the diazabicyclo nonane intermediate.

    Oxazole Formation: The final step involves the cyclization of an appropriate precursor to form the oxazole ring, often using dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Chemical Reactions Analysis

Types of Reactions

4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated solvents and bases like NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Flavin-Dependent Halogenases: Compounds that undergo halogenation reactions.

    Non-Terminal Alkynes: Compounds with similar synthetic routes and applications.

Uniqueness

4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[(1S,5R)-6-(3-fluorophenyl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3S/c1-13-19(14(2)26-21-13)12-22-9-15-6-7-17(11-22)23(10-15)27(24,25)18-5-3-4-16(20)8-18/h3-5,8,15,17H,6-7,9-12H2,1-2H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSFYWHSIVKBKC-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3CCC(C2)N(C3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2C[C@@H]3CC[C@H](C2)N(C3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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